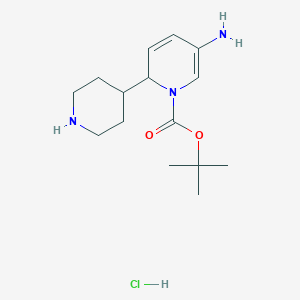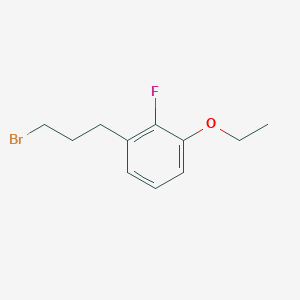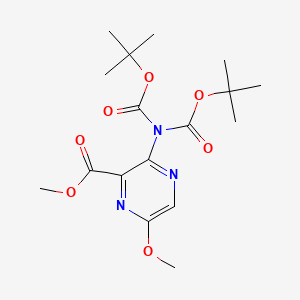
BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL-: is an aromatic organic compound with a complex fused ring structure It consists of a benzene ring, a naphthalene ring, and a thiophene ring, with a methyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials like 2-bromo-1-naphthaldehyde and 2-thiophenecarboxaldehyde can be used, followed by a series of reactions including Suzuki coupling, cyclization, and methylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene or naphthalene rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL- has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photonics: Employed in the development of materials with unique optical properties for use in lasers and other photonic devices.
Materials Science: Utilized in the synthesis of novel polymers and materials with enhanced mechanical and thermal properties
Mechanism of Action
The mechanism by which BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL- exerts its effects is primarily through its interaction with molecular targets in organic electronic devices. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors. Additionally, its unique structure enables strong π-π interactions, which are crucial for the formation of stable thin films in electronic applications .
Comparison with Similar Compounds
BENZO(b)NAPHTHO(2,3-d)THIOPHENE: The parent compound without the methyl group.
BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 7-METHYL-: A similar compound with the methyl group attached at a different position.
BENZOTHIOPHENE: A simpler structure with only a benzene and thiophene ring
Uniqueness: BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL- is unique due to the specific positioning of the methyl group, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over material properties .
Properties
CAS No. |
36821-08-6 |
|---|---|
Molecular Formula |
C17H12S |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
4-methylnaphtho[2,3-b][1]benzothiole |
InChI |
InChI=1S/C17H12S/c1-11-5-4-8-14-15-9-12-6-2-3-7-13(12)10-16(15)18-17(11)14/h2-10H,1H3 |
InChI Key |
YTNVYFJVEVMZDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC4=CC=CC=C4C=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)









